REACTION_CXSMILES
|
[O-2].[Y+3:2].[O-2].[O-2].[Y+3].[O-2].[Eu+3:7].[O-2].[O-2].[Eu+3].O.O.[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].O.N.[N+:21]([O-:24])([O-:23])=[O:22].C(O)(=O)C(O)=O>[N+]([O-])(O)=O.O>[N+:21]([O-:24])([O-:23])=[O:22].[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].[Y:2].[Eu:7] |f:0.1.2.3.4,5.6.7.8.9,10.11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Eu+3].[O-2].[O-2].[Eu+3]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
6.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by agitation and the dispersion was agitated for 4 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
agitation was further continued for additional 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration under suction
|
Type
|
WASH
|
Details
|
repeatedly washed with deionized water until no nitrate ions
|
Type
|
WAIT
|
Details
|
taking 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
as measured from the start of the precipitation reaction
|
Type
|
WASH
|
Details
|
The precipitate after washing
|
Type
|
ADDITION
|
Details
|
was added to 8 liters of deionized water at 50° C.
|
Type
|
ADDITION
|
Details
|
dispersed
|
Type
|
FILTRATION
|
Details
|
The dispersion was filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitate which
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
WAIT
|
Details
|
calcined for 2 hours at 900° C.
|
Duration
|
2 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Y]
|
Name
|
|
Type
|
product
|
Smiles
|
[Eu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O-2].[Y+3:2].[O-2].[O-2].[Y+3].[O-2].[Eu+3:7].[O-2].[O-2].[Eu+3].O.O.[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].O.N.[N+:21]([O-:24])([O-:23])=[O:22].C(O)(=O)C(O)=O>[N+]([O-])(O)=O.O>[N+:21]([O-:24])([O-:23])=[O:22].[C:13]([OH:18])(=[O:17])[C:14]([OH:16])=[O:15].[Y:2].[Eu:7] |f:0.1.2.3.4,5.6.7.8.9,10.11.12,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
94.5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Y+3].[O-2].[O-2].[Y+3]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Eu+3].[O-2].[O-2].[Eu+3]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
6.6 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
by agitation and the dispersion was agitated for 4 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
agitation was further continued for additional 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The precipitate thus formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration under suction
|
Type
|
WASH
|
Details
|
repeatedly washed with deionized water until no nitrate ions
|
Type
|
WAIT
|
Details
|
taking 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
as measured from the start of the precipitation reaction
|
Type
|
WASH
|
Details
|
The precipitate after washing
|
Type
|
ADDITION
|
Details
|
was added to 8 liters of deionized water at 50° C.
|
Type
|
ADDITION
|
Details
|
dispersed
|
Type
|
FILTRATION
|
Details
|
The dispersion was filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitate which
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
WAIT
|
Details
|
calcined for 2 hours at 900° C.
|
Duration
|
2 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[Y]
|
Name
|
|
Type
|
product
|
Smiles
|
[Eu]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |